
A Spectroscopic Comparison of 4-Chloro-2-
nitrobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzonitrile

Cat. No.: B1583667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Chloro-2-nitrobenzonitrile and

its derivatives. By presenting key experimental data from Fourier-Transform Infrared (FT-IR)

spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-

Vis) spectroscopy, this document aims to facilitate the identification, characterization, and

quality control of these important chemical entities in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Chloro-2-nitrobenzonitrile
and a selection of its derivatives. These derivatives include variations in the halogen

substituent at the 4-position and an isomeric variation to illustrate the impact of substituent

position on the spectral properties.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
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Compound ν(C≡N)
ν(NO₂)
asymmetric

ν(NO₂)
symmetric

ν(C-Cl) ν(Ar-H)

4-Chloro-2-

nitrobenzonitr

ile

~2230 ~1530 ~1350 ~750 ~3100-3000

4-Fluoro-2-

nitrobenzonitr

ile

~2235 ~1535 ~1355 - ~3100-3000

4-Bromo-2-

nitrobenzonitr

ile

~2228 ~1528 ~1348 - ~3100-3000

2-Chloro-5-

nitrobenzonitr

ile

~2232 ~1525 ~1345 ~745 ~3100-3000

Note: The exact positions of absorption bands can vary slightly based on the sample

preparation and the specific instrument used.

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

Compound H-3 H-5 H-6 Solvent

4-Chloro-2-

nitrobenzonitrile
~8.1 (d) ~7.8 (dd) ~7.9 (d) CDCl₃

2-Fluoro-4-

nitrobenzonitrile
8.46 (dd) 8.37-8.22 (m) 8.37-8.22 (m) DMSO-d₆

4-Bromo-2-

nitrobenzonitrile
~8.2 (d) ~7.9 (dd) ~8.0 (d) CDCl₃

2-Chloro-5-

nitrobenzonitrile
~7.8 (d) ~8.3 (dd) ~8.5 (d) CDCl₃
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d = doublet, dd = doublet of doublets, m = multiplet. Coupling constants (J) are typically in the

range of 2-9 Hz for aromatic protons.

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

Comp
ound

C-1 (C-
CN)

C-2 (C-
NO₂)

C-3
C-4 (C-
Cl/F/Br
)

C-5 C-6 C≡N
Solven
t

4-

Chloro-

2-

nitroben

zonitrile

~110 ~150 ~135 ~140 ~125 ~133 ~115 CDCl₃

4-

Fluoro-

2-

nitroben

zonitrile

~108
~150

(d)

~136

(d)

~165

(d)

~115

(d)

~134

(d)
~114 CDCl₃

4-

Bromo-

2-

nitroben

zonitrile

~111 ~150 ~136 ~130 ~128 ~136 ~116 CDCl₃

2-

Chloro-

5-

nitroben

zonitrile

~112 ~135 ~130 ~140 ~145 ~120 ~117
Chlorof

orm-d

Note: Chemical shifts for fluorinated compounds may appear as doublets due to C-F coupling.

Table 4: UV-Vis Spectroscopic Data (λmax, nm)
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Compound π → π* Transition n → π* Transition Solvent

4-Chloro-2-

nitrobenzonitrile
~245, ~290 ~340 Methanol

4-Fluoro-2-

nitrobenzonitrile
~240, ~285 ~335 Methanol

4-Bromo-2-

nitrobenzonitrile
~250, ~295 ~345 Methanol

2-Chloro-5-

nitrobenzonitrile
~255, ~305 ~350 Methanol

Note: The λmax values can be influenced by the solvent polarity.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of nitroaromatic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. KBr is transparent in the mid-IR region.

Pellet Formation: The mixture is then transferred to a pellet die and pressed under high

pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account

for any atmospheric and instrumental contributions.

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the

FT-IR spectrometer.
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Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 to

32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the

hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer

(e.g., 400 or 500 MHz for ¹H).

¹H NMR Data Acquisition:

The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio.

Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

¹³C NMR Data Acquisition:

The ¹³C NMR spectrum is typically acquired with
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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